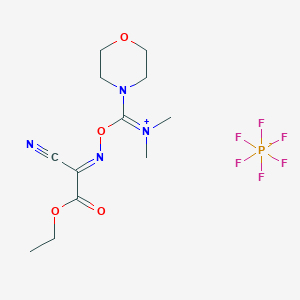
Bis-PEG9-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG9-PFP ester, also known as bis-polyethylene glycol 9-pentafluorophenyl ester, is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its two activated pentafluorophenyl ester moieties, which can react with amine groups to form stable amide bonds. The polyethylene glycol chain enhances the solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-polyethylene glycol 9-pentafluorophenyl ester involves the reaction of polyethylene glycol with pentafluorophenol in the presence of a coupling agent. The general procedure includes dissolving the polyethylene glycol in an organic solvent such as dimethylsulfoxide or dimethylformamide, followed by the addition of pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the process is similar but involves larger quantities and more controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pH control. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bis-polyethylene glycol 9-pentafluorophenyl ester primarily undergoes substitution reactions. The pentafluorophenyl ester groups react with primary and secondary amines to form stable amide bonds. This reaction is less susceptible to hydrolysis compared to other amine-reactive groups .
Common Reagents and Conditions
Reagents: Primary and secondary amines, dimethylsulfoxide, dimethylformamide, dicyclohexylcarbodiimide.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are amide bonds, which are stable and less prone to hydrolysis. This makes bis-polyethylene glycol 9-pentafluorophenyl ester an ideal linker for various applications .
Scientific Research Applications
Bis-polyethylene glycol 9-pentafluorophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
Bis-polyethylene glycol 9-pentafluorophenyl ester functions as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the specific protein to be degraded. The linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ubiquitin ligase into close proximity. This proximity allows the ubiquitin-proteasome system to selectively degrade the target protein .
Comparison with Similar Compounds
Similar Compounds
- Bis-polyethylene glycol 1-pentafluorophenyl ester
- Bis-polyethylene glycol 2-pentafluorophenyl ester
- Bis-polyethylene glycol 3-pentafluorophenyl ester
- Bis-polyethylene glycol 4-pentafluorophenyl ester
- Bis-polyethylene glycol 5-pentafluorophenyl ester
- Bis-polyethylene glycol 7-pentafluorophenyl ester
- Bis-polyethylene glycol 13-pentafluorophenyl ester
Uniqueness
Bis-polyethylene glycol 9-pentafluorophenyl ester is unique due to its optimal chain length, which provides a balance between solubility and reactivity. The nine-unit polyethylene glycol chain enhances solubility in aqueous media, while the pentafluorophenyl ester groups ensure efficient and stable amide bond formation .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40F10O13/c35-23-25(37)29(41)33(30(42)26(23)38)56-21(45)1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-20-18-54-16-14-52-12-10-50-8-6-48-4-2-22(46)57-34-31(43)27(39)24(36)28(40)32(34)44/h1-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQOXAQZALFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40F10O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)
![5-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid](/img/structure/B7909452.png)



![6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B7909495.png)




![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B7909527.png)



